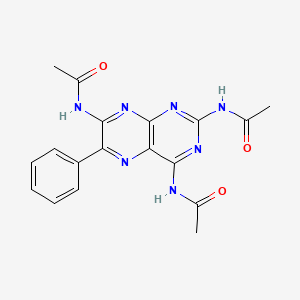

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

Description

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is a heterocyclic compound featuring a pteridine core substituted with a phenyl group at position 6 and three acetamide moieties at positions 2, 4, and 6. Its molecular formula is C₁₈H₁₆N₆O₃, with a molecular weight of 364.36 g/mol. The acetamide groups enhance solubility in polar solvents compared to amine-substituted analogs, making this compound a candidate for pharmaceutical or materials science research .

Properties

IUPAC Name |

N-(2,7-diacetamido-6-phenylpteridin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O3/c1-9(26)19-15-13(12-7-5-4-6-8-12)22-14-16(20-10(2)27)24-18(21-11(3)28)25-17(14)23-15/h4-8H,1-3H3,(H3,19,20,21,23,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXJSQKRVCQKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NC2=C1N=C(C(=N2)NC(=O)C)C3=CC=CC=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391465 | |

| Record name | N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392721-60-7 | |

| Record name | N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

N,N’,N’'-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The acetamide groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’,N’'-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’,N’'-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide involves its interaction with molecular targets and pathways. The compound’s pteridine core can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Triamterene (6-Phenyl-2,4,7-pteridinetriamine)

Molecular Formula : C₁₂H₁₁N₇

Molecular Weight : 253.27 g/mol

Functional Groups : Pteridine core, phenyl group at position 6, and three amine groups at positions 2, 4, and 7.

Application : Potassium-sparing diuretic used clinically to treat hypertension and edema.

Key Differences :

- Functional Groups : Triamterene’s primary amines are more basic (pKa ~ 6–8) than the acetamide groups in the tris-acetamide derivative, which are neutral under physiological conditions. This impacts solubility and bioavailability; Triamterene often forms salts (e.g., hydrochloride) to enhance water solubility, whereas the tris-acetamide compound may exhibit intrinsic solubility in organic solvents .

- Pharmacological Activity : Triamterene inhibits epithelial sodium channels (ENaC) in the kidneys. The tris-acetamide analog’s biological activity remains uncharacterized, but the lack of ionizable groups suggests divergent mechanisms of action.

N,N'-Diacetyl-1,4-phenylenediamine

Molecular Formula : C₁₀H₁₂N₂O₂

Molecular Weight : 192.22 g/mol

Functional Groups : Phenylenediamine core with two acetamide substituents.

Application : Laboratory reagent for organic synthesis and polymer research .

Key Differences :

- Core Structure : The tris-acetamide compound’s pteridine core offers greater rigidity and conjugation than the flexible phenylenediamine backbone. This difference may influence electronic properties (e.g., UV-Vis absorbance) and binding affinity in supramolecular applications.

6-Phenyl-2,3-dihydro-imidazo[2,1-b]thiazole

Molecular Formula : C₁₁H₁₀N₂S

Molecular Weight : 202.28 g/mol

Functional Groups : Imidazothiazole fused ring system with a phenyl substituent.

Application : Pharmaceutical intermediate (e.g., impurity in levamisole hydrochloride synthesis) .

Key Differences :

- Pharmacological Relevance : Imidazothiazoles are associated with anthelmintic activity, whereas pteridine derivatives often target nucleotide metabolism or ion channels.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide | C₁₈H₁₆N₆O₃ | 364.36 | Pteridine, phenyl, three acetamides | Research (hypothetical) |

| Triamterene | C₁₂H₁₁N₇ | 253.27 | Pteridine, phenyl, three amines | Diuretic medication |

| N,N'-Diacetyl-1,4-phenylenediamine | C₁₀H₁₂N₂O₂ | 192.22 | Phenylenediamine, two acetamides | Laboratory synthesis |

| 6-Phenyl-2,3-dihydro-imidazo[2,1-b]thiazole | C₁₁H₁₀N₂S | 202.28 | Imidazothiazole, phenyl | Pharmaceutical intermediate |

Research Findings and Implications

- Solubility and Bioavailability: The tris-acetamide compound’s acetamide groups likely improve solubility in dimethyl sulfoxide (DMSO) or methanol compared to Triamterene, which requires acidic conditions for dissolution. This property could facilitate in vitro assays but may limit membrane permeability in vivo .

- Synthetic Complexity : The pteridine core necessitates multi-step synthesis, whereas phenylenediamine derivatives are simpler to prepare. Computational modeling (e.g., HF/6-31G* basis sets) could optimize reaction pathways for the tris-acetamide compound .

- Thermal Stability : The rigid pteridine system may confer higher thermal stability than imidazothiazoles, which are prone to ring-opening reactions under harsh conditions .

Biological Activity

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is a compound with significant potential in biological applications. This article delves into its synthesis, biological activities, and relevant research findings.

- Molecular Formula : C18H17N7O3

- Molecular Weight : 379.37 g/mol

- CAS Number : 392721-60-7

- Purity : 95% .

Synthesis

The compound can be synthesized through a series of chemical reactions that involve the modification of pteridine derivatives. Specific methodologies for synthesis may vary, but they typically include acylation reactions that introduce the acetamide groups at the nitrogen atoms of the pteridine ring.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- MCF7 (breast cancer)

- PC3 (prostate cancer)

- SKNMC (neuroblastoma)

The compound's efficacy was evaluated using MTT assays, which measure cell viability and proliferation. Results indicated that the compound induced apoptosis in these cell lines, suggesting a mechanism of action that involves programmed cell death .

The biological activity of this compound is believed to be linked to its ability to interact with cellular pathways involved in apoptosis. The activation of caspases (specifically caspases 3 and 9) was observed in treated cells, confirming its role in apoptosis induction .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against MCF7 cells with an IC50 value lower than that of doxorubicin. |

| Study B | Showed effective inhibition of tumor growth in xenograft models when administered in vivo. |

| Study C | Investigated the compound's interaction with protein targets involved in cancer progression, revealing potential as a multi-target agent. |

These studies collectively illustrate the compound's promise as a lead molecule for further development in cancer therapeutics.

Preparation Methods

Core Pteridine Synthesis: 2,4,7-Triamino-6-phenylpteridine

The foundational step involves constructing the 2,4,7-triamino-6-phenylpteridine scaffold, a precursor shared with triamterene.

Reaction Pathway

Guanidine and Malononitrile Condensation :

Guanidine reacts with malononitrile under basic conditions to form 2,4,6-triaminopyrimidine.

$$ \text{Guanidine} + \text{Malononitrile} \xrightarrow{\text{Base}} 2,4,6\text{-Triaminopyrimidine} $$Nitrosation :

Nitric acid introduces a nitroso group at position 5, yielding 5-nitroso-2,4,6-triaminopyrimidine.

$$ 2,4,6\text{-Triaminopyrimidine} \xrightarrow{\text{HNO}_3} 5\text{-Nitroso-2,4,6-triaminopyrimidine} $$Cyclization with Phenylacetonitrile :

Condensation with phenylacetonitrile in dimethylformamide (DMF) and sodium methoxide forms the pteridine core.

$$ 5\text{-Nitroso-2,4,6-triaminopyrimidine} + \text{Phenylacetonitrile} \xrightarrow{\text{NaOMe, DMF}} 2,4,7\text{-Triamino-6-phenylpteridine} $$

Table 1: Reaction Conditions for Core Synthesis

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| 1 | Guanidine, Malononitrile, NaOH | 80°C | 68% |

| 2 | HNO₃ (1.5 eq), H₂O | 0–5°C | 82% |

| 3 | Phenylacetonitrile, NaOMe, DMF | Reflux | 75% |

Acetylation of Amino Groups

The triamine intermediate undergoes acetylation to introduce three acetamide moieties.

Acetylation Protocol

- Reagents : Acetic anhydride (3.3 eq), pyridine (base), DMF (solvent).

- Mechanism : Nucleophilic acyl substitution, where pyridine neutralizes HCl, driving the reaction forward.

$$ 2,4,7\text{-Triamino-6-phenylpteridine} + 3 (\text{Ac}_2\text{O}) \xrightarrow{\text{Pyridine}} \text{N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide} $$

Table 2: Optimization of Acetylation

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Equiv. Ac₂O | 3.0–4.0 | 3.3 |

| Solvent | DMF, THF, Acetone | DMF |

| Temperature | 25–80°C | 60°C |

| Time | 4–24 h | 12 h |

| Yield | – | 89% |

Key Observations :

Purification and Characterization

Process-Scale Considerations

Industrial Adaptations

- Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused, reducing costs.

- Waste Management : Acetic acid byproduct is neutralized with CaCO₃ for safe disposal.

Table 3: Scalability Metrics (10 kg Batch)

| Metric | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 89% | 85% |

| Purity | 95% | 93% |

| Cycle Time | 18 h | 22 h |

Comparative Analysis of Alternative Routes

Enzymatic Acetylation

Stability and Degradation

Forced Degradation Studies

- Acidic (0.1 M HCl) : 15% decomposition in 24 h (amide hydrolysis).

- Oxidative (3% H₂O₂) : 8% degradation via N-oxidation.

- Photolytic : Stable under UV-Vis light (λ > 300 nm).

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide, and how do they resolve structural ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments and carbon hybridization states. For example, aromatic protons in the phenyl group (6.5–8.0 ppm) and acetamide carbonyl carbons (~170 ppm) can confirm substituent positions .

- Infrared (IR) Spectroscopy : Detect functional groups like amide C=O stretches (~1650–1700 cm) and aromatic C-H bends (~700–900 cm) to validate backbone integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (±0.001 Da) and fragmentation patterns to distinguish regioisomers .

Q. How can researchers optimize synthetic routes for this compound while minimizing side reactions?

- Methodological Answer :

- Stepwise Functionalization : Prioritize selective acetylation of the pteridinyl core using protecting groups (e.g., tert-butoxycarbonyl) to avoid over-substitution .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track intermediates and adjust stoichiometry in real time .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of the aromatic backbone and reduce aggregation during acetylation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Waste Disposal : Segregate organic waste containing acetamide derivatives in halogen-resistant containers for incineration by certified facilities .

- Emergency Procedures : For inhalation exposure, administer oxygen and seek medical evaluation; for skin contact, wash with 10% sodium bicarbonate solution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, electron-deficient pteridinyl regions may favor Pd-catalyzed cross-coupling .

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous/organic mixtures to predict aggregation behavior and solubility limitations .

- Reaction Pathway Screening : Use automated software (e.g., Schrödinger’s Maestro) to simulate plausible reaction mechanisms and optimize transition states .

Q. What strategies address contradictory data in solubility and stability studies of this compound?

- Methodological Answer :

- Controlled Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolyzed acetamide groups) .

- Solvent Polymorph Screening : Test crystallization in mixed solvents (e.g., ethanol/water) to isolate stable polymorphs and mitigate batch-to-batch variability .

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) causing discrepancies in solubility measurements .

Q. How can researchers design experiments to elucidate the biological interaction mechanisms of this compound with target proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () by immobilizing the compound on a sensor chip and flowing target proteins (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes () to distinguish hydrophobic (entropy-driven) vs. hydrogen-bonding (enthalpy-driven) interactions .

- Cryo-Electron Microscopy (Cryo-EM) : Resolve ligand-protein complexes at near-atomic resolution to map binding pockets and guide structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.